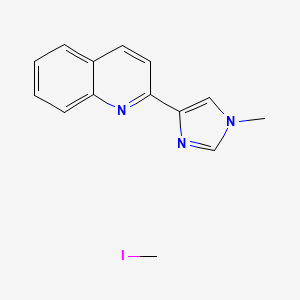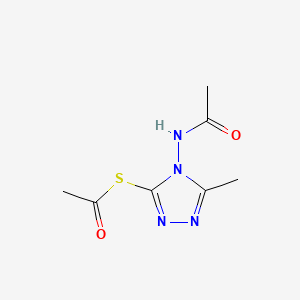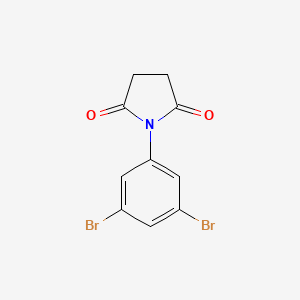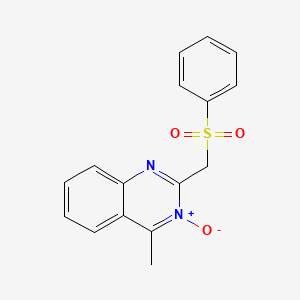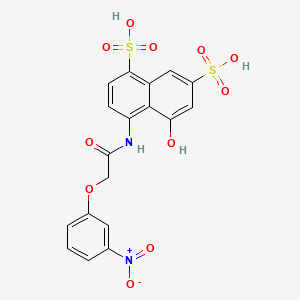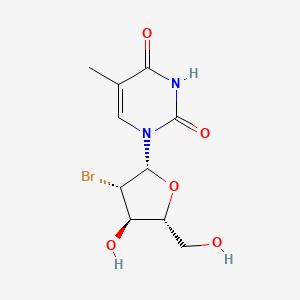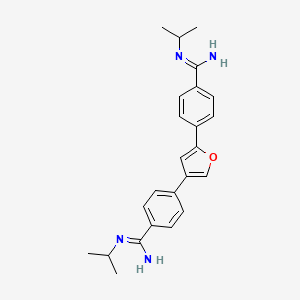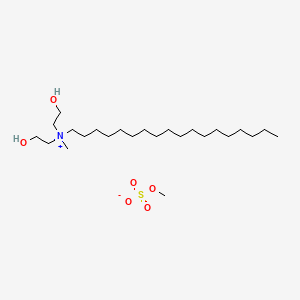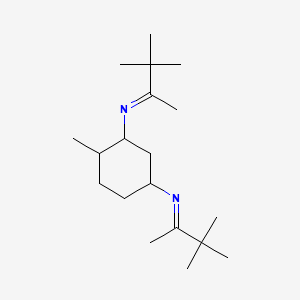
4-Methyl-N,N'-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is an organic compound with the molecular formula C19H36N2. It is a diamine derivative, characterized by the presence of two amine groups attached to a cyclohexane ring, with additional methyl and trimethylpropylidene substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with 4-methyl-1,2,2-trimethylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-diamine: Lacks the methyl and trimethylpropylidene substituents.
4-Methylcyclohexane-1,3-diamine: Contains a methyl group but not the trimethylpropylidene substituents.
N,N’-Bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine: Lacks the 4-methyl group
Uniqueness
4-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is unique due to the presence of both methyl and trimethylpropylidene substituents, which can influence its chemical reactivity and interactions with other molecules .
Propiedades
Número CAS |
93859-06-4 |
|---|---|
Fórmula molecular |
C19H36N2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
N-[3-(3,3-dimethylbutan-2-ylideneamino)-4-methylcyclohexyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13-10-11-16(20-14(2)18(4,5)6)12-17(13)21-15(3)19(7,8)9/h13,16-17H,10-12H2,1-9H3 |
Clave InChI |
KKAPTDXXXZADDX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1N=C(C)C(C)(C)C)N=C(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


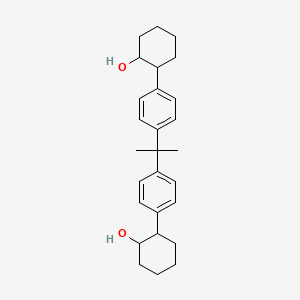
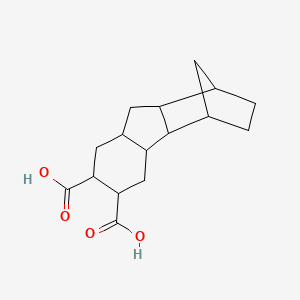
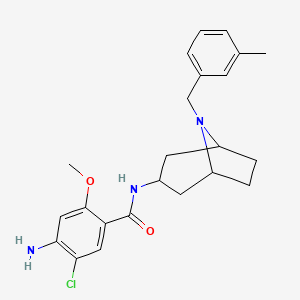
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
